molecular formula C19H17N3O3S B4192049 4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

Cat. No. B4192049
M. Wt: 367.4 g/mol
InChI Key: WCJZKXBMLLFCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is also known as PSB-0739 and has a molecular formula of C21H18N4O3S.

Mechanism of Action

PSB-0739 acts as a competitive inhibitor of protein kinases and binds to the ATP-binding site of the enzyme. This leads to the inhibition of the kinase activity, which in turn affects the downstream signaling pathways. The specificity of PSB-0739 towards certain protein kinases has been studied, and it has been found to exhibit selectivity towards specific kinases such as PDK1 and S6K1.
Biochemical and Physiological Effects:
PSB-0739 has been shown to exhibit various biochemical and physiological effects in different cell lines and animal models. It has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation. Additionally, PSB-0739 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using PSB-0739 in lab experiments include its potent inhibitory activity against specific protein kinases, its selectivity towards certain kinases, and its ability to induce apoptosis and reduce inflammation. However, the limitations of using PSB-0739 include its potential toxicity and off-target effects, which need to be carefully evaluated before using it in vivo.

Future Directions

There are several future directions for research on PSB-0739. One potential area of research is the development of more potent and selective inhibitors of protein kinases. Another area of research is the evaluation of the potential therapeutic applications of PSB-0739 in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the development of novel synthetic routes for PSB-0739 and its analogs could lead to improved yields and purity of the final product.

Scientific Research Applications

PSB-0739 has been found to exhibit potent inhibitory activity against a specific class of enzymes known as protein kinases. These enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinases has been identified as a potential therapeutic strategy for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(21-14-17-6-4-5-13-20-17)15-9-11-16(12-10-15)22-26(24,25)18-7-2-1-3-8-18/h1-13,22H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJZKXBMLLFCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(phenylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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